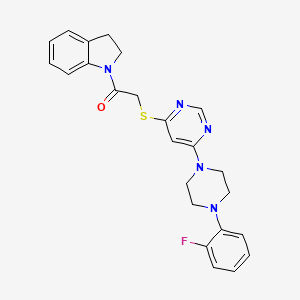
2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a fluorophenyl group, a piperazine ring, a pyrimidine ring, a thioether group, an indolinyl group, and an ethanone group. These groups contribute to the compound’s properties and potential biological activities.科学的研究の応用
DNA Interaction and Biological Staining
Compounds related to Hoechst 33258, a well-known DNA minor groove binder, demonstrate significant interest due to their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These derivatives are used for fluorescent DNA staining, useful in plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values. Their applications extend to radioprotectors and topoisomerase inhibitors, indicating a potential for rational drug design and investigation into the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Metabolism and Clinical Applications
The metabolism and clinical application of arylpiperazine derivatives, primarily used for treating depression, psychosis, or anxiety, highlight the extensive pre-systemic and systemic metabolism these compounds undergo. Understanding the metabolism pathways, including CYP3A4-dependent N-dealkylation, offers insights into the design of compounds with optimized pharmacokinetic profiles. These findings can be crucial for developing new drugs with minimized side effects (Caccia, 2007).
Ethnobotanical Properties and Phytochemistry
Research on the ethnobotanical properties and phytochemistry of unexplored plants, such as Ehretia laevis, demonstrates the importance of natural compounds in medicinal chemistry. Studies on such plants reveal a vast range of chemicals with therapeutic properties, indicating potential areas for the development of novel drugs based on natural product chemistry (Thakre Rushikesh et al., 2016).
Antidiabetic Drug Development
The review on DPP IV inhibitors for treating type 2 diabetes mellitus (T2DM) showcases the significance of designing inhibitors that prevent GLP-1 and GIP degradation. This research area is vibrant with opportunities for discovering new molecules that could offer better therapeutic profiles for managing T2DM, emphasizing the role of enzyme inhibition in drug development (Mendieta, Tarragó, & Giralt, 2011).
Tuberculosis Treatment
The development of Macozinone for TB treatment underlines the ongoing need for new drugs to combat tuberculosis, especially in the face of drug-resistant strains. Research into compounds like Macozinone offers hope for more effective TB drug regimens, showcasing the importance of targeting specific biochemical pathways in the pathogen, Mycobacterium tuberculosis (Makarov & Mikušová, 2020).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this compound is not intended for human or veterinary use.
将来の方向性
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5OS/c25-19-6-2-4-8-21(19)28-11-13-29(14-12-28)22-15-23(27-17-26-22)32-16-24(31)30-10-9-18-5-1-3-7-20(18)30/h1-8,15,17H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVOTDZREZGLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC(=C3)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid](/img/structure/B2810559.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2810560.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2810562.png)

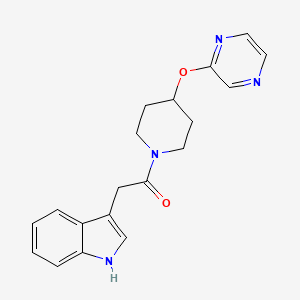

amine](/img/structure/B2810566.png)
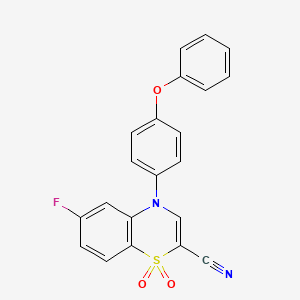
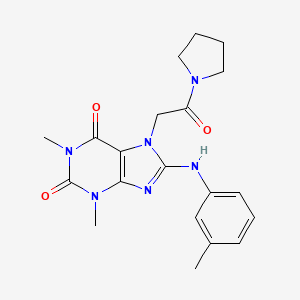

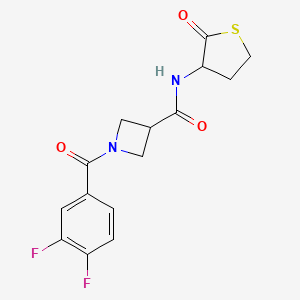
![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)
![N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2810580.png)
![7-Oxaspiro[4.5]dec-8-en-10-one](/img/structure/B2810581.png)